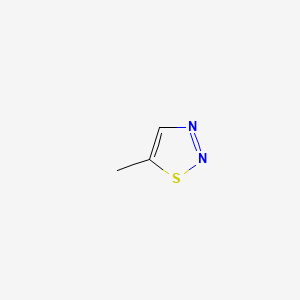

5-Methyl-1,2,3-thiadiazole

説明

Overview of Heterocyclic Chemistry and Thiadiazole Isomers

Heterocyclic chemistry is a major field of organic chemistry, focusing on the synthesis, properties, and applications of cyclic compounds containing heteroatoms such as nitrogen, oxygen, and sulfur. troindia.inwikipedia.orgbritannica.com These compounds are ubiquitous in nature, forming the core structures of many essential biomolecules like nucleic acids, vitamins, and antibiotics. troindia.in The introduction of heteroatoms into a cyclic carbon framework imparts distinct physical and chemical properties compared to their carbocyclic counterparts. britannica.com

Thiadiazoles are a class of five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms. wikipedia.orgnih.govrasayanjournal.co.inisres.org Depending on the relative positions of these heteroatoms, four constitutional isomers exist: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole (B1197879). wikipedia.orgnih.govrasayanjournal.co.inisres.orgmdpi.com Each isomer exhibits unique characteristics and reactivity patterns, leading to a diverse range of applications. isres.org

| Isomer | CAS Number |

| 1,2,3-Thiadiazole | 288-48-2 |

| 1,2,4-Thiadiazole | 288-92-6 |

| 1,2,5-Thiadiazole | 288-39-1 |

| 1,3,4-Thiadiazole | 289-06-5 |

Historical Context and Evolution of 1,2,3-Thiadiazole Research

The study of 1,2,3-thiadiazoles dates back to the late 19th century, but consistent interest in this heterocyclic system has persisted to the present day. e-bookshelf.de A significant breakthrough in their synthesis was the Hurd-Mori reaction, first described in 1955, which involves the reaction of hydrazone derivatives with thionyl chloride. wikipedia.orgchemicalbook.com This method remains a widely used and effective route for preparing various 1,2,3-thiadiazole derivatives. isres.orgchemicalbook.com Over the years, research has expanded to include various synthetic methodologies, such as the Wolff synthesis and Pechmann synthesis, as well as more modern techniques like microwave-assisted and electrochemical synthesis. isres.orgacs.orgacs.orgmdpi.com The evolution of synthetic strategies has been driven by the need for more efficient, scalable, and environmentally friendly processes to access a wide array of substituted 1,2,3-thiadiazoles for various research applications. acs.orgacs.orgrsc.org

Unique Structural Features and Electronic Configuration of 1,2,3-Thiadiazoles

The 1,2,3-thiadiazole ring is an almost planar, five-membered heteroaromatic system. chemicalbook.com It is considered π-excessive, meaning the π-electron system contains more electrons than are needed for a simple alternating double bond structure. chemicalbook.com The aromaticity of the ring is due to the presence of two double bonds and a lone pair of electrons from the sulfur atom contributing to the delocalized π-system. wikipedia.org

The electronic configuration of 1,2,3-thiadiazoles dictates their reactivity. The π electron density is highest at the sulfur atom, followed by the nitrogen atoms. chemicalbook.com Consequently, the carbon atoms (C4 and C5) are electron-deficient, making them susceptible to nucleophilic attack, particularly at the C5 position. chemicalbook.com Electrophilic substitution at these carbon positions is generally not favored. chemicalbook.com The parent 1,2,3-thiadiazole is a yellow liquid with a boiling point of 157°C and is soluble in water and many organic solvents. chemicalbook.com

Rationale for Dedicated Research on 5-Methyl-1,2,3-thiadiazole as a Prototypical System

This compound serves as a fundamental model for studying the chemistry of the 1,2,3-thiadiazole ring system. nih.gov Its simple methyl substitution allows for a clear investigation of the inherent properties and reactivity of the heterocyclic core without significant electronic or steric interference from more complex substituents.

Research on This compound and its derivatives has been instrumental in understanding the structure-activity relationships within this class of compounds. acs.orgnih.govacs.org For instance, studies on the synthesis of various this compound-4-carboxamides have been crucial in exploring their potential applications in agriculture. acs.orgnih.gov The Ugi multicomponent reaction has proven to be a valuable tool for the efficient, one-pot synthesis of diverse libraries of these compounds. acs.orgnih.govresearchgate.net Furthermore, the chemical transformations of This compound , such as oxidation and substitution reactions, provide a basis for developing novel synthetic methodologies and functional materials. evitachem.com

| Property | Value |

| Molecular Formula | C3H4N2S |

| Molar Mass | 100.14 g/mol |

| CAS Number | 50406-54-7 |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-methylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c1-3-2-4-5-6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBPUBIFRFCYHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198459 | |

| Record name | 5-Methyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50406-54-7 | |

| Record name | 5-Methyl-1,2,3-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050406547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methyl 1,2,3 Thiadiazole and Its Analogues

Classical Synthetic Approaches to the 1,2,3-Thiadiazole (B1210528) Core

The foundational methods for constructing the 1,2,3-thiadiazole ring have been established for decades and continue to be relevant in organic synthesis.

Hurd-Mori Reaction and its Variations

The Hurd-Mori reaction, discovered in 1955, is a cornerstone in the synthesis of 1,2,3-thiadiazoles. thieme-connect.dewikipedia.org This method involves the cyclization of hydrazones, which possess an α-methylene group, using thionyl chloride (SOCl₂). thieme-connect.decofc.edu Specifically, acyl or phenylsulfonyl hydrazones are common starting materials. thieme-connect.de The reaction mechanism is believed to proceed through the attack of thionyl chloride on the E-isomer of the hydrazone, followed by cyclization and elimination of byproducts to yield the 1,2,3-thiadiazole ring. thieme-connect.de

The versatility of the Hurd-Mori reaction is demonstrated by its application in synthesizing a wide array of mono- and disubstituted 1,2,3-thiadiazoles. thieme-connect.de For instance, the reaction of the carbethoxyhydrazone of ethyl acetoacetate (B1235776) with thionyl chloride smoothly produces ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in good yield. cdnsciencepub.com This highlights the method's utility for creating precursors to 5-methyl-1,2,3-thiadiazole.

Variations of the Hurd-Mori reaction have been developed to improve yields and expand its scope. One notable variation involves the use of sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂) as alternatives to thionyl chloride. thieme-connect.de In certain cases, particularly with tosylhydrazones, sulfur dichloride has been shown to provide higher yields of the corresponding 1,2,3-thiadiazoles compared to thionyl chloride. thieme-connect.de

Table 1: Examples of Hurd-Mori Reaction and its Variations

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Ethyl acetoacetate carbethoxyhydrazone | Thionyl chloride | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | 75 | cdnsciencepub.com |

| Tosylhydrazone (e.g., of benzyl (B1604629) ketone) | Sulfur dichloride | 1,2,3-Thiadiazole derivative | High | thieme-connect.de |

| N-tosylhydrazone | Sulfur, TBAI (catalyst) | 1,2,3-Thiadiazole | Moderate to good | researchgate.net |

| Pyrazolyl-phenylethanone semicarbazone | Thionyl chloride | Pyrazolyl-1,2,3-thiadiazole | Good to excellent | mdpi.comresearchgate.net |

Wolff Synthesis and Related Cyclization Pathways

The Wolff synthesis represents another classical and efficient method for preparing 1,2,3-thiadiazoles. sphinxsai.com This pathway involves the generation and subsequent heterocyclization of α-diazothiocarbonyl compounds. sphinxsai.com A common approach is the reaction of diazo ketones with a thionating agent. thieme-connect.de Historically, ammonium (B1175870) hydrosulfide (B80085) was used to react with diazo ketones, yielding disubstituted 1,2,3-thiadiazoles. thieme-connect.de

The scope of the Wolff synthesis has been broadened by the use of various thionating agents, such as Lawesson's reagent and phosphorus pentasulfide. thieme-connect.depku.edu.cn For example, treating a diazo compound with Lawesson's reagent can produce 4,5-disubstituted 1,2,3-thiadiazoles in excellent yields. thieme-connect.de The reaction is believed to proceed through an α-diazo thiocarbonyl intermediate which must adopt a cis-geometry in the transition state to facilitate cyclization. thieme-connect.de While initially thought to be limited to molecules with a rigid cis-diazo ketone geometry, it has been shown that some conformationally flexible diazo carbonyl compounds can also undergo this cyclization. thieme-connect.de

Pechmann Synthesis Derivatives

The Pechmann synthesis is another foundational method for constructing the 1,2,3-thiadiazole ring. sphinxsai.com This approach involves the cycloaddition of diazo compounds, such as diazomethane, with various thiocarbonyl compounds. thieme-connect.desphinxsai.com Suitable thiocarbonyl partners include thioketones, thioesters, thioamides, and isothiocyanates. sphinxsai.com

The reaction of diazoalkanes with thioketones can lead to a mixture of regioisomers, namely 1,3,4-thiadiazolines and 1,2,3-thiadiazolines. sphinxsai.com The regioselectivity of this reaction is influenced by factors such as solvent polarity and steric effects. sphinxsai.com The formation of the desired 1,2,3-thiadiazole isomer is favored by increasing the solvent polarity and decreasing steric hindrance. sphinxsai.com

Modern and Advanced Synthetic Strategies

Contemporary organic synthesis has introduced more sophisticated and efficient methods for the preparation of this compound and its derivatives, often focusing on multicomponent reactions and novel cyclization techniques.

Ugi Multicomponent Reactions (U-4CR) for this compound Derivatives

The Ugi four-component reaction (U-4CR) has emerged as a powerful tool for the one-step synthesis of complex molecules, including derivatives of this compound. nih.govacs.org This reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. acs.orgmdpi.com

In a notable application, this compound-4-carboxylic acid has been utilized as the acidic component in an Ugi reaction. acs.org By reacting this key intermediate with an amine, an aldehyde, and an isocyanide, a variety of this compound-4-carboxamides can be synthesized in a simple and convenient one-step procedure. acs.org This strategy allows for the generation of a library of derivatives with diverse substituents, which is particularly valuable for structure-activity relationship studies in drug discovery. nih.gov The yields for these reactions can range from low to excellent. mdpi.com

A variation of the Ugi reaction, known as the Ugi-tetrazole synthesis, has also been employed. core.ac.uk In this approach, azidotrimethylsilane (B126382) is used as the acid component, leading to the formation of tetrazole-containing 1,2,3-thiadiazole derivatives. core.ac.uk For example, 4-methyl-1,2,3-thiadiazole-5-carbaldehyde (B138919) can be reacted with an amine, cyclohexyl isocyanide, and azidotrimethylsilane to produce novel tetrazole-containing compounds. mdpi.comcore.ac.uk

Table 2: Ugi Four-Component Reaction for this compound Derivatives

| Amine Component | Aldehyde Component | Isocyanide Component | Acid Component | Product Type | Reference |

| Various amines | Various aldehydes | Various isocyanides | This compound-4-carboxylic acid | This compound-4-carboxamides | mdpi.comacs.org |

| Substituted amines | 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde | Cyclohexyl isocyanide | Azidotrimethylsilane | Tetrazole-containing 1,2,3-thiadiazoles | mdpi.comcore.ac.uk |

Oxidative Cyclization of Hydrazones and Thioamide Precursors

Oxidative cyclization represents a modern and efficient strategy for the synthesis of the 1,2,3-thiadiazole ring. This approach often involves the formation of the heterocyclic ring through an intramolecular oxidative process, avoiding the need for harsh reagents.

One such method is the iodine-catalyzed cyclization of N-tosylhydrazones with elemental sulfur in DMSO. frontiersin.org In this reaction, DMSO acts as both a solvent and an oxidant, allowing for a simple and efficient synthesis of 4-aryl-1,2,3-thiadiazoles. frontiersin.org This protocol is notable for its operational simplicity, high step-economy, and scalability. frontiersin.org

Another innovative approach is the electrochemical synthesis of 1,2,3-thiadiazoles from α-phenylhydrazones. nih.gov This method involves the anodic oxidation of phenylhydrazone derivatives at a constant current, followed by N,S-heterocyclization. nih.gov A key advantage of this protocol is that it is free of both a base and an external oxidant, making it a greener alternative to traditional methods. nih.gov

Furthermore, the oxidative cyclization of 3-hydrazono-1,3-dihydroindole-2-thiones has been systematically studied to prepare fused 1,2,3-thiadiazoles, such as 2H- mdpi.comsphinxsai.comnih.govthiadiazolo[5,4-b]indoles. kuleuven.be This reaction provides an efficient route to these complex heterocyclic systems. kuleuven.be

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic compounds, including 1,2,3-thiadiazoles. This method often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. scielo.brnih.gov

A multi-step synthesis utilizing microwave irradiation has been reported for the preparation of 1,2,4-triazole (B32235) derivatives containing a 1,2,3-thiadiazole moiety. nih.govmdpi.com In this protocol, the key intermediate, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, is first synthesized via the Hurd-Mori reaction. mdpi.com This ester is then converted to the corresponding hydrazide, which undergoes further reactions and cyclization steps under microwave conditions to yield the final products. mdpi.commdpi.com For instance, the reaction of the 1,2,3-thiadiazole acetanilide (B955) derivative with substituted isothiocyanates and subsequent cyclization under microwave irradiation at 90°C for 15 minutes affords the target 1,2,4-triazole derivatives in high yields. mdpi.com

Another microwave-assisted approach involves the synthesis of 5-alkyl-2-amino-1,3,4-thiadiazoles, an isomer of the target compound. vjs.ac.vn This solvent-free method utilizes a mixture of an aliphatic acid, thiosemicarbazide (B42300), and concentrated sulfuric acid. The reaction time is significantly reduced from 20 hours (conventional method) to 30 minutes under microwave irradiation. vjs.ac.vn

The benefits of microwave assistance are evident in the synthesis of various thiadiazole-containing scaffolds. nih.govresearchgate.netevitachem.com For example, new mdpi.comresearchgate.netchemicalbook.comtriazolo[3,4-b] researchgate.netchemicalbook.comfrontiersin.orgthiadiazoles have been synthesized in good yields using microwave irradiation, highlighting the broad applicability of this technology. scielo.br

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 5-Alkyl-2-amino-1,3,4-thiadiazoles vjs.ac.vn

| Entry | R | Method A (Conventional) Yield (%) | Method B (Microwave) Yield (%) |

| 3a | CH₃ | 75 | 82 |

| 3b | C₂H₅ | 78 | 85 |

| 3c | n-C₃H₇ | 76 | 83 |

| 3d | n-C₄H₉ | 72 | 80 |

| 3e | n-C₅H₁₁ | 70 | 78 |

| 3f | n-C₆H₁₃ | 68 | 75 |

Transition Metal-Free Approaches to 1,2,3-Thiadiazoles

The development of transition metal-free synthetic methods is a significant goal in green chemistry, aiming to reduce the environmental impact and cost associated with metal catalysts. Several metal-free approaches for the synthesis of 1,2,3-thiadiazoles have been successfully developed.

One notable method involves the reaction of N-tosylhydrazones with elemental sulfur. A facile and practical approach utilizes tetrabutylammonium (B224687) iodide (TBAI) as a catalyst, providing substituted aryl 1,2,3-thiadiazoles in good yields. mdpi.com This method serves as an improvement to the classical Hurd-Mori reaction. organic-chemistry.org

Another efficient, metal-free protocol for the synthesis of 1,2,3-thiadiazoles involves the reaction of readily available tosylhydrazones with ammonium thiocyanate (B1210189) in ethanol (B145695) at room temperature. This method demonstrates a broad substrate scope and good functional group tolerance, affording the desired products in very good yields. organic-chemistry.org

Furthermore, a one-pot, three-component strategy for the synthesis of 5-acyl-1,2,3-thiadiazoles has been developed using a combination of iodine and dimethyl sulfoxide (B87167) (DMSO) under transition-metal-free conditions. organic-chemistry.org This reaction proceeds via a cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur. organic-chemistry.org

Electrochemical methods also offer a metal- and oxidant-free route to 1,2,3-thiadiazoles. The electrosynthesis of 1,2,3-thiadiazoles from elemental sulfur and N-tosylhydrazones has been reported, where electrons act as the reagent to facilitate the redox processes, avoiding the need for external oxidants. researchgate.netacs.org

Iodine-Catalyzed Cyclization Reactions

Iodine has emerged as a versatile and environmentally benign catalyst for various organic transformations, including the synthesis of 1,2,3-thiadiazoles. researchgate.net Iodine-catalyzed cyclization reactions of N-tosylhydrazones with a sulfur source provide an efficient route to 4-aryl-1,2,3-thiadiazoles. frontiersin.orgnih.gov

A key strategy involves the use of iodine in combination with dimethyl sulfoxide (DMSO), where DMSO acts as both a solvent and an oxidant. frontiersin.orgnih.gov This system allows for the regeneration of iodine, making the catalytic cycle possible. The reaction of N-tosylhydrazones with elemental sulfur in the presence of a catalytic amount of iodine in DMSO at an elevated temperature yields the corresponding 4-aryl-1,2,3-thiadiazoles in good yields. frontiersin.orgnih.gov This protocol is characterized by its simplicity, high step-economy, and scalability. frontiersin.orgnih.gov

The mechanism of this transformation is believed to be initiated by the α-iodination of the acetophenone (B1666503) tosylhydrazone. nih.gov The unique oxidizing ability of the I₂/DMSO system is crucial for the success of this synthesis. frontiersin.org While other iodine sources like ammonium iodide (NH₄I) can catalyze the reaction, I₂ has been found to be more effective. nih.gov

In some instances, the iodine-catalyzed reaction may require the presence of a co-catalyst or promoter. For example, an I₂/CuCl₂-promoted one-pot, three-component strategy has been reported for the synthesis of 1,2,3-thiadiazoles from ketones, p-toluenesulfonyl hydrazide, and potassium thiocyanate. frontiersin.orgisres.org

Regioselective Synthesis of Substituted 5-Methyl-1,2,3-thiadiazoles

The regioselective synthesis of substituted 5-methyl-1,2,3-thiadiazoles is crucial for developing new compounds with specific biological activities. The Ugi four-component reaction (U-4CR) has been successfully employed for the synthesis of diverse this compound derivatives. evitachem.comacs.org This one-pot reaction allows for the combination of this compound-4-carbaldehyde, an amine, a carboxylic acid, and an isocyanide to generate a library of structurally diverse compounds. mdpi.comacs.org

The synthesis of the starting aldehyde can be achieved from ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate through reduction to the corresponding alcohol followed by oxidation with pyridinium (B92312) chlorochromate (PCC). mdpi.com The subsequent Ugi reaction provides tetrazole moieties containing 4-methyl substituted 1,2,3-thiadiazoles in moderate yields. mdpi.com

Another approach to regioselectively introduce substituents at the 4- and 5-positions of the 1,2,3-thiadiazole ring involves the reaction of 5-phenyl-1,2,3-thiadiazole (B107965) with organolithium reagents followed by treatment with an electrophile. For example, the reaction of 5-phenyl-1,2,3-thiadiazole with methyllithium (B1224462) and subsequent addition of methyl iodide yields 4-methyl-5-phenyl-1,2,3-thiadiazole. cdnsciencepub.com

For the synthesis of the related isomer, 2,5-disubstituted-1,3,4-thiadiazoles, an acid-catalyzed regioselective cyclization has been developed. acs.orgnih.gov This method involves the reaction of alkyl 2-amino-2-thioxoacetates with acyl hydrazides, which undergo a dehydrative and desulfurative cyclization process. acs.orgnih.gov

Preparation of this compound-4-carboxylic Acid and its Esters

The synthesis of this compound-4-carboxylic acid and its esters is a key step in the development of more complex derivatives. The Hurd-Mori reaction is a widely used method for the synthesis of the ethyl ester of this acid. mdpi.comcdnsciencepub.com This reaction involves the cyclization of the carbethoxyhydrazone of ethyl acetoacetate with thionyl chloride, which provides ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in good yield. cdnsciencepub.com

The free acid can be obtained by the hydrolysis of the corresponding ester. cdnsciencepub.com Decarboxylation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid at high temperatures yields the parent 4-methyl-1,2,3-thiadiazole (B96444). cdnsciencepub.com

The carboxylic acid and its esters are valuable intermediates for further functionalization. For example, this compound-4-carboxylic acid can be reacted with thionyl chloride to form the corresponding acyl chloride, which can then be coupled with amino acids. mdpi.com The ethyl ester can be reacted with hydrazine (B178648) hydrate (B1144303) to form this compound-4-carbohydrazide, a key building block for the synthesis of various heterocyclic systems. mdpi.comevitachem.com

Furthermore, amides of this compound-4-carboxylic acid can be prepared by reacting the ethyl ester with amines. For instance, the reaction of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate with aminomethylcyclohexane in ethanol under reflux yields 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl)amide. google.com

Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole (B108200) (Related Isomer)

2-Amino-5-methyl-1,3,4-thiadiazole is a structural isomer of this compound and is a valuable scaffold in medicinal chemistry. chemicalbook.com A common synthetic route involves the cyclization of thiosemicarbazide with an appropriate carboxylic acid or its derivative. vjs.ac.vngoogle.com

One method involves the reaction of thiosemicarbazide with acetic acid in the presence of a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid. vjs.ac.vngoogle.com A microwave-assisted, solvent-free method has been developed where thiosemicarbazide and a carboxylic acid are reacted in the presence of concentrated sulfuric acid, significantly reducing the reaction time. vjs.ac.vn

Another approach utilizes phosphorus pentachloride as a catalyst in a solid-phase reaction. google.com Thiosemicarbazide, a carboxylic acid, and phosphorus pentachloride are ground together at room temperature to afford the crude product, which is then purified to give 2-amino-5-substituted-1,3,4-thiadiazoles in high yields. google.com

A high-yielding synthesis of 2-amino-5-methyl-1,3,4-thiadiazole has been reported using a eutectic solvent system composed of choline (B1196258) chloride and urea. chemicalbook.com Acetic acid and thiosemicarbazide are reacted in this medium at 80°C, followed by neutralization to precipitate the product in high purity and yield. chemicalbook.com

Regioselective synthesis of 2-amino-substituted 1,3,4-thiadiazoles can be achieved through reagent-based cyclization of thiosemicarbazide intermediates. nih.gov The choice of cyclizing agent, such as EDC·HCl or p-TsCl, can direct the cyclization to selectively form either 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles. nih.gov

Reactivity and Reaction Mechanisms of 5 Methyl 1,2,3 Thiadiazole

Electrophilic Substitution Patterns and Regioselectivity

Due to the electron-withdrawing nature of the two adjacent nitrogen atoms in the 1,2,3-thiadiazole (B1210528) ring, the carbon atoms (C4 and C5) have a low electron density. chemicalbook.com This inherent electron deficiency makes electrophilic substitution reactions on the ring carbons of 1,2,3-thiadiazoles, including 5-methyl-1,2,3-thiadiazole, generally difficult and limited. chemicalbook.comisres.org

While direct electrophilic attack on the ring carbons is unfavorable, reactions with electrophiles can occur at the ring nitrogen atoms. For instance, quaternization of 1,2,3-thiadiazole with dimethyl sulfate (B86663) results in a mixture of 2- and 3-methyl-1,2,3-thiadiazolium salts, demonstrating electrophilic attack at the nitrogen atoms. chemicalbook.com

In cases where the 1,2,3-thiadiazole ring is fused to a benzene (B151609) ring, as in 1,2,3-benzothiadiazole, electrophilic aromatic substitution occurs on the benzene ring, primarily at the 4-position. thieme-connect.de This further highlights the deactivated nature of the thiadiazole ring itself towards electrophiles.

Nucleophilic Substitution and Ring Transformations

The electron-deficient nature of the carbon atoms in the 1,2,3-thiadiazole ring makes them susceptible to nucleophilic attack. thieme-connect.deevitachem.com This reactivity can lead to both substitution reactions and more complex ring transformations, including ring-opening and the formation of new heterocyclic systems.

Strong bases and nucleophiles can induce the cleavage of the 1,2,3-thiadiazole ring. cdnsciencepub.comcdnsciencepub.com For example, treatment of 1,2,3-thiadiazoles that are unsubstituted at the 5-position with strong bases like organolithium compounds (e.g., n-butyllithium), sodamide, or potassium t-butoxide leads to the fragmentation of the ring. cdnsciencepub.comcdnsciencepub.com This reaction proceeds with the evolution of nitrogen gas and the formation of an alkali-metal alkynethiolate intermediate. cdnsciencepub.comcdnsciencepub.com Subsequent reaction of this intermediate with an alkyl or acyl halide provides a synthetic route to 1-alkynyl thioethers. cdnsciencepub.comcdnsciencepub.com

The reaction of 4,5-diphenyl-1,2,3-thiadiazole (B1360411) with butyllithium (B86547) is proposed to be initiated by a nucleophilic attack at the sulfur atom, leading to ring fragmentation. thieme-connect.de Similarly, lithiation of 4-methyl-5-phenyl-1,2,3-thiadiazole with butyllithium results in nucleophilic attack at the sulfur atom, causing ring cleavage. researchgate.net

However, the outcome of the reaction with organolithium reagents can be dependent on the specific reagent and reaction conditions. For instance, reacting 5-phenyl-1,2,3-thiadiazole (B107965) with methyllithium (B1224462) or phenyllithium (B1222949) at low temperatures, followed by the addition of methyl iodide, can lead to the substitution product, 4-methyl-5-phenyl-1,2,3-thiadiazole, rather than ring cleavage. cdnsciencepub.com

Derivatives of this compound can undergo various functionalization reactions. For instance, the Ugi four-component reaction (U-4CR) has been utilized for the synthesis of a diverse range of this compound derivatives. mdpi.comacs.orgnih.gov This one-step multicomponent reaction involves the combination of an amine, an aldehyde, an isocyanide, and a carboxylic acid component (in this case, a 1,2,3-thiadiazole with a carboxylic acid function) to generate complex molecules. mdpi.com

Furthermore, the 5-carboxylate group of a thiadiazole can be reduced to the corresponding alcohol using reagents like sodium borohydride. mdpi.com This alcohol can then be oxidized to an aldehyde, which can serve as a scaffold for further reactions, such as the Ugi reaction to introduce a tetrazole moiety. mdpi.com The carbohydrazide (B1668358) derivative, this compound-4-carbohydrazide, synthesized from the corresponding carboxylic acid and hydrazine (B178648) hydrate (B1144303), serves as a building block for more complex heterocyclic compounds. evitachem.com

Oxidation and Reduction Pathways

The 1,2,3-thiadiazole ring can undergo both oxidation and reduction reactions, leading to various derivatives.

Oxidation: this compound can be oxidized to form the corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide. evitachem.com The 1,2,3-thiadiazole ring system can also be oxidized by the cytochrome P450 enzyme system. nih.gov This enzymatic oxidation of monocyclic 1,2,3-thiadiazoles can lead to the extrusion of the three heteroatoms and the formation of acetylenes. nih.gov

Reduction: Reduction of the 1,2,3-thiadiazole ring can be achieved through methods such as catalytic hydrogenation, which can convert the thiadiazole into the corresponding amines. evitachem.com The 5-carboxylate group of a thiadiazole derivative can be reduced to an alcohol using sodium borohydride. mdpi.com

The electrochemical behavior of thiadiazole derivatives has also been studied. For example, the anodic oxidation of 2-amino-5-methyl-1,3,4-thiadiazole (B108200) at a pyrolytic graphite (B72142) electrode involves a 2-electron, 2-proton oxidation process to yield an electroactive azo product. rsc.org

Ring-Cleavage Reactions and Rearrangements

The 1,2,3-thiadiazole ring is susceptible to cleavage under various conditions, including treatment with base and upon thermal or photochemical stimulation.

As discussed previously, strong bases can induce ring fission of 1,2,3-thiadiazoles to form alkynethiolates. cdnsciencepub.comcdnsciencepub.com The reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with potassium tert-butylate in the presence of methyl iodide leads to the opening of the thiadiazole ring and formation of a 4-methylsulfanylethynylfuran derivative. bakhtiniada.ru In contrast, reaction with potassium carbonate and primary amines results in the formation of thioamides of furylacetic acid. bakhtiniada.ru

Hydrazine hydrate can also induce ring cleavage of certain thiadiazole systems. For example, bicyclic imidazo[2,1-b] evitachem.commdpi.combakhtiniada.ruthiadiazole derivatives undergo cleavage of the thiadiazole ring when treated with hydrazine hydrate in boiling ethanol (B145695) to give 1-amino-2-mercapto-imidazole derivatives. sci-hub.se However, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with hydrazine hydrate results in hydrazinolysis of the ester group without cleaving the thiadiazole ring. bakhtiniada.ru

Thermal and Photochemical Decomposition Characteristics

The 1,2,3-thiadiazole ring is unique among thiadiazole isomers in its ability to readily lose a molecule of nitrogen upon thermal or photochemical decomposition. e-bookshelf.de This property has been a subject of significant interest.

Thermal Decomposition: 1,2,3-thiadiazoles generally exhibit lower thermal stability compared to their 1,2,4-isomers, which can be attributed to the inherent ring strain. vulcanchem.com Decomposition is often observed at temperatures above 150°C. vulcanchem.com The thermal decomposition of 1,2,3-thiadiazoles can lead to the formation of thiirenes (thiiranes), which are three-membered rings containing a sulfur atom. mdpi.com

A study on the thermal decomposition of 2-(tert-butyldithio)-5-methyl-1,3,4-thiadiazole, an isomer of the target compound, through high-vacuum thermolysis experiments showed a range of products including 2-methylpropene, isothiocyanic acid, 2-mercapto-5-methyl-1,3,4-thiadiazole, hydrogen cyanide, carbon disulfide, acetonitrile (B52724), and elemental sulfur. nih.govrsc.org The composition of these products was dependent on the temperature. nih.govrsc.org

Photochemical Decomposition: Photochemical decomposition is a characteristic reaction of 1,2,3-thiadiazoles. e-bookshelf.de Irradiation of 1,2,3-thiadiazoles can lead to the extrusion of nitrogen and the formation of thioketenes. psu.edu The photochemistry of 4-ethyl-5-methyl-1,2,3-thiadiazole has been investigated to understand the cross-linking mechanism in polymers containing vinyl-substituted 1,2,3-thiadiazoles. psu.edu The photochemical decomposition of the thiadiazole rings in these polymers leads to the formation of sulfur bridges, resulting in cross-linking. psu.edu The most common method for generating thiirenes involves the photochemical decomposition of 1,2,3-thiadiazoles. thieme-connect.de

The photochemical reactivity of azido-substituted thiadiazoles is also noteworthy. For instance, 2-azido-5-methyl-1,3,4-thiadiazole (B15441568) shows photochemical reactivity. vulcanchem.com

Interactive Data Tables

Table 1: Reactivity of this compound and its Derivatives

| Reaction Type | Reagents and Conditions | Product(s) | Reference(s) |

|---|---|---|---|

| Electrophilic Substitution (on Nitrogen) | Dimethyl sulfate | 2- and 3-methyl-1,2,3-thiadiazolium salts | chemicalbook.com |

| Nucleophilic Ring Fission | Strong bases (e.g., n-BuLi, NaNH2, t-BuOK) | Alkali-metal alkynethiolate | cdnsciencepub.comcdnsciencepub.com |

| Functionalization (Ugi Reaction) | Amine, aldehyde, isocyanide, carboxylic acid | Complex this compound derivatives | mdpi.comacs.orgnih.gov |

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones | evitachem.com |

| Reduction | Catalytic hydrogenation | Amines | evitachem.com |

| Ring-Cleavage | Potassium tert-butylate, methyl iodide (on a furan-substituted derivative) | 4-Methylsulfanylethynylfuran derivative | bakhtiniada.ru |

| Thermal Decomposition | Heat (>150 °C) | Thiirenes, nitrogen gas | mdpi.comvulcanchem.com |

Formation of Complex Molecules and Hybrid Structures Incorporating the this compound Moiety

The this compound scaffold serves as a versatile building block in the synthesis of more complex molecules and hybrid structures. Its inherent chemical reactivity, coupled with the biological significance of the thiadiazole ring, has driven research into the development of novel synthetic methodologies to create derivatives with enhanced properties. These strategies often involve multicomponent reactions or the coupling of the thiadiazole unit with other heterocyclic systems, leading to the formation of intricate molecular architectures with potential applications in medicinal chemistry and agrochemicals.

Multi-component Reactions for Derivative Synthesis

A notable and efficient method for generating complex molecules containing the this compound core is the Ugi four-component reaction (U-4CR). mdpi.comevitachem.com This one-pot reaction allows for the rapid assembly of diverse molecular scaffolds from simple starting materials.

In a typical Ugi reaction involving a 1,2,3-thiadiazole derivative, an amine, an aldehyde, an isocyanide, and a carboxylic acid component (in this case, the thiadiazole itself can act as the acidic component) are combined to produce a complex α-acylamino carboxamide. For instance, Zheng and colleagues developed a method to synthesize 5-methyl substituted 1,2,3-thiadiazole derivatives with yields ranging from low to excellent (6–98%). mdpi.com The process begins with the formation of an imine from an amine and an aldehyde, which then reacts with the 1,2,3-thiadiazole and an isocyanide to yield the final product. mdpi.com

This multicomponent approach offers significant advantages, including operational simplicity, high atom economy, and the ability to generate large libraries of compounds for screening purposes. acs.orgnih.gov The versatility of the Ugi reaction allows for the introduction of various substituents, enabling the fine-tuning of the physicochemical and biological properties of the resulting molecules. acs.orgnih.gov

A study by Wang and coworkers further illustrates the utility of the Ugi reaction in creating complex thiadiazole derivatives. They utilized a 5-carbaldehyde substituted 1,2,3-thiadiazole, which was reacted with substituted amines, cyclohexyl isocyanide, and azidotrimethylsilane (B126382) in methanol. This Ugi-azide reaction resulted in the formation of tetrazole-containing 4-methyl-1,2,3-thiadiazole (B96444) derivatives in moderate yields. mdpi.com

Ugi Four-Component Reaction for Synthesis of this compound Derivatives

| Reactant 1 (Thiadiazole) | Reactant 2 (Amine) | Reactant 3 (Aldehyde) | Reactant 4 (Isocyanide) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-carboxy-5-methyl-1,2,3-thiadiazole | Various amines | Various aldehydes | Various isocyanides | α-Acylamino carboxamides with this compound moiety | 6-98 | mdpi.com |

| 4-methyl-1,2,3-thiadiazole-5-carbaldehyde (B138919) | Substituted amines | - | Cyclohexyl isocyanide | Tetrazole-containing 4-methyl-1,2,3-thiadiazole derivatives | Moderate | mdpi.com |

Hybrid Molecules with Other Heterocyclic Systems

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug discovery to develop compounds with improved affinity, efficacy, and a broader spectrum of activity. The this compound moiety has been successfully incorporated into hybrid structures with other biologically active heterocyclic rings such as triazoles, thiazoles, and oxadiazoles.

Triazole Hybrids:

The synthesis of hybrid molecules containing both 1,2,3-thiadiazole and 1,2,4-triazole (B32235) rings has been reported. researchgate.netnih.gov These hybrids are of interest due to the diverse biological activities associated with both heterocyclic systems. One synthetic approach involves the cyclization of thiosemicarbazide (B42300) precursors derived from a 1,2,3-triazole core. researchgate.net For example, 4-aroyl-1-[1-(p-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]thiosemicarbazides can be cyclized using sodium hydroxide (B78521) to yield 3-[1-(p-chlorophenyl)-5-methyl-1,2,3-triazol-4-yl]-1,2,4-triazole-5(4H)-thione. researchgate.net

Thiazole (B1198619) Hybrids:

Hybrid compounds incorporating both thiazole and 1,2,3-thiadiazole rings have been synthesized and evaluated for their potential as elicitors of systemic acquired resistance in plants. nih.gov The synthesis of these molecules is based on the principle of combining bioactive substructures to achieve enhanced biological performance. nih.gov The reaction of 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one thiosemicarbazone with hydrazonoyl halides can lead to the formation of 2-(2-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)-hydrazinyl)-thiazole derivatives. nih.gov

Oxadiazole Hybrids:

Similarly, hybrid molecules containing the 1,3,4-oxadiazole (B1194373) ring linked to a 5-methyl-1,2,3-triazole moiety have been synthesized. researchgate.net A common synthetic route involves the direct condensation of 1-(p-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbohydrazide with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield 2-aryl-5-[1-(p-chlorophenyl)-5-methyl-1,2,3-triazol-4-yl]-1,3,4-oxadiazoles. researchgate.net

Synthesis of Hybrid Molecules Containing this compound

| Hybrid System | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole-1,2,3-thiadiazole | 4-Aroyl-1-[1-(p-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]thiosemicarbazides | 2N NaOH | 3-[1-(p-chlorophenyl)-5-methyl-1,2,3-triazol-4-yl]-1,2,4-triazole-5(4H)-thione | researchgate.net |

| Thiazole-1,2,3-thiadiazole | 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one thiosemicarbazone, Hydrazonoyl halides | Reflux in ethanol with triethylamine | 2-(2-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)thiazole derivatives | nih.gov |

| 1,3,4-Oxadiazole-1,2,3-thiadiazole | 1-(p-Chlorophenyl)-5-methyl-1,2,3-triazole-4-carbohydrazide, Aromatic acids | POCl₃ | 2-Aryl-5-[1-(p-chlorophenyl)-5-methyl-1,2,3-triazol-4-yl]-1,3,4-oxadiazoles | researchgate.net |

Organometallic Complexes

The carboxylate group, when attached to the 1,2,3-thiadiazole ring, provides a site for the formation of organometallic complexes. Research has been conducted on the synthesis and characterization of organotin carboxylates derived from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. researchgate.netnih.gov These complexes are formed by reacting the carboxylic acid with various organotin oxides or hydroxides. nih.gov

For example, the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with di-n-butyltin oxide results in the formation of the corresponding di-n-butyltin dicarboxylate. nih.gov Similarly, reactions with triorganotin compounds like triphenyltin (B1233371) hydroxide yield triorganotin carboxylates. nih.gov X-ray diffraction studies have been employed to determine the crystal structures of these organotin complexes, revealing intricate coordination polymers. nih.gov The fungicidal activity of these compounds has also been investigated, indicating that the formation of such complexes can lead to enhanced biological properties. researchgate.netnih.gov

Organotin Complexes of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid

| Organotin Reagent | Product Type | Characterization Methods | Key Finding | Reference |

|---|---|---|---|---|

| (n-Bu)₂SnO | Di-n-butyltin dicarboxylate | NMR, IR, Elemental Analysis | Formation of a dimeric complex | nih.gov |

| Ph₃SnOH | Triphenyltin carboxylate | NMR, IR, Elemental Analysis | Formation of a coordination polymer | nih.gov |

| Et₂SnO | Diethyltin carboxylate | NMR, IR, Elemental Analysis, X-ray Diffraction | Confirmed dimeric structure | researchgate.netnih.gov |

Spectroscopic and Advanced Structural Elucidation of 5 Methyl 1,2,3 Thiadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of organic molecules. For 5-Methyl-1,2,3-thiadiazole, ¹H and ¹³C NMR provide definitive evidence for its core structure and the position of the methyl substituent.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, three distinct signals are anticipated: one for the methyl carbon and two for the two carbons within the thiadiazole ring (C4 and C5). The chemical shifts of the ring carbons are typically found in the downfield region, reflecting their position within an aromatic heterocyclic system. In studies of various 1,2,5-thiadiazole (B1195012) derivatives, the ring carbons resonate in the 130–160 ppm range, while in their oxidized 1,1-dioxide forms, these shifts move further downfield to 150–170 ppm nih.gov. For derivatives of 4-methyl-1,2,3-thiadiazole (B96444), carbonyl carbons have been observed between 163.31–164.61 ppm mdpi.com. The signal for the methyl carbon is expected to appear in the upfield region, typical for aliphatic carbons. Due to the low natural abundance of the ¹³C isotope and a potentially weak magnetic moment, a high concentration of the sample and a large number of scans may be required to obtain a spectrum with a clear signal-to-noise ratio pressbooks.pub.

2D NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign the ¹H and ¹³C signals. An HMBC experiment would show a correlation between the methyl protons and the C5 carbon of the thiadiazole ring, confirming the connectivity and substitution pattern.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Signal | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Methyl (CH₃) | Singlet | The sole proton signal in the molecule. |

| ¹³C | Methyl (CH₃) | Upfield region | Typical for aliphatic carbons. |

| ¹³C | Ring Carbon (C4) | Downfield region | Heterocyclic aromatic carbon. |

| ¹³C | Ring Carbon (C5) | Downfield region | Heterocyclic aromatic carbon, attached to the methyl group. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups and vibrational modes of a molecule. While specific, complete spectra for this compound are not widely published, the expected vibrational frequencies can be inferred from data on related thiadiazole structures.

FT-IR Spectroscopy: The FT-IR spectrum would display characteristic absorption bands corresponding to the vibrations of the molecular bonds. Key expected signals include C-H stretching and bending vibrations from the methyl group, as well as ring stretching and deformation modes characteristic of the thiadiazole heterocycle. For various thiadiazole derivatives, characteristic signals for C=N and C-S-C vibrations are observed sid.ir. In studies of 2-tert-butyldithio-5-methyl-1,3,4-thiadiazole, theoretical calculations have been used to assign the observed vibrational frequencies researchgate.net.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The technique is particularly sensitive to vibrations of symmetric, non-polar bonds. The C-S and N-N bonds within the thiadiazole ring are expected to produce distinct Raman signals. In a detailed study of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, both Raman and infrared spectra were measured and assigned with the aid of quantum chemical calculations nih.gov. This combined approach allows for a complete assignment of all fundamental vibrational modes.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected FT-IR Signal (cm⁻¹) | Expected Raman Signal (cm⁻¹) | Functional Group |

|---|---|---|---|

| C-H Stretch | ~2900-3000 | ~2900-3000 | Methyl (CH₃) |

| C-H Bend | ~1375-1450 | ~1375-1450 | Methyl (CH₃) |

| C=N Stretch | ~1600-1650 | ~1600-1650 | Thiadiazole Ring |

| N=N Stretch | Variable | Strong | Thiadiazole Ring |

| Ring Vibrations | Multiple bands | Multiple bands | Thiadiazole Ring |

| C-S Stretch | ~600-800 | ~600-800 | Thiadiazole Ring |

Mass Spectrometry (LC-MS, HR-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.

The mass spectra of 1,2,3-thiadiazole (B1210528) derivatives are distinguished by a highly characteristic fragmentation pathway. Upon ionization, the molecular ion readily undergoes the elimination of a stable molecule of dinitrogen (N₂). This fragmentation is often the most dominant process and occurs prior to the fragmentation of any substituents on the ring mdpi.com. This behavior is a key diagnostic feature for identifying the 1,2,3-thiadiazole core.

In a study using ESI-HRMS on 4,5-functionalized 1,2,3-thiadiazoles, the loss of an N₂ molecule was confirmed as the primary fragmentation event, giving rise to the majority of the subsequent fragment ions observed in the spectrum mdpi.com. This initial loss results in a highly reactive thiirene (B1235720) intermediate, which then undergoes further fragmentation.

For this compound (molar mass ≈ 100.14 g/mol ), the expected fragmentation pattern would be:

Molecular Ion (M⁺˙): A peak corresponding to the intact molecule at m/z ≈ 100.

Loss of N₂: A prominent peak at m/z ≈ 72 ([M-28]⁺˙), resulting from the elimination of dinitrogen. This would likely be a major fragment ion.

Further Fragmentation: Subsequent fragmentation of the m/z 72 ion, involving the methyl group and the remaining C₂HS fragment.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Formula | Description |

|---|---|---|

| ~100 | [C₃H₄N₂S]⁺˙ | Molecular Ion (M⁺˙) |

| ~72 | [C₃H₄S]⁺˙ | Loss of N₂ from the molecular ion |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The absorption maxima (λ_max) are related to the energy difference between the ground state and excited states of the electrons, particularly the π-electrons in conjugated systems.

1,2,5-Thiadiazoles: Simple 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides exhibit an absorption maximum in the ultraviolet region, typically around 240–280 nm in ethanol (B145695) and approximately 315 nm in acetonitrile (B52724) nih.gov.

1,3,4-Thiadiazoles: In a study of novel 1,3,4-thiadiazole (B1197879) compounds, UV-Vis absorption spectra were recorded to help elucidate their structures and electronic properties dergipark.org.tr.

The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region, corresponding to π → π* and n → π* electronic transitions within the heterocyclic ring. The position and intensity of these bands are influenced by the specific arrangement of atoms in the 1,2,3-thiadiazole ring and the electronic effect of the methyl substituent.

Advanced Spectroscopic Techniques

Fluorescence spectroscopy is a highly sensitive technique that investigates the emission of light from a molecule after it has absorbed light. This property is highly dependent on the molecular structure and electronic configuration.

A review of the literature reveals that fluorescence is a well-documented phenomenon for certain thiadiazole isomers, particularly 1,3,4-thiadiazoles. Many derivatives of 1,3,4-thiadiazole exhibit interesting fluorescence properties, including dual fluorescence, which can be influenced by factors such as pH, solvent polarity, and molecular aggregation researchgate.net. These effects are often linked to processes like excited-state intramolecular proton transfer (ESIPT).

In contrast, there is a notable lack of reports on the fluorescence of 1,2,3-thiadiazole derivatives. This suggests that the 1,2,3-thiadiazole ring system may not possess the same intrinsic fluorescent properties as its 1,3,4- or 1,2,5-isomers nist.gov, or that its emission is too weak to be easily observed. The difference in the arrangement of nitrogen and sulfur atoms within the ring significantly alters the electronic structure and the pathways for de-excitation from the excited state, making fluorescence a less favorable process for the 1,2,3-isomer.

Resonance Light Scattering (RLS) is a spectroscopic technique used to study the aggregation of molecules in solution. The method involves synchronously scanning the excitation and emission monochromators of a standard spectrofluorometer (at Δλ = 0 nm). A significant increase in the scattering intensity is observed at wavelengths corresponding to the absorption bands of molecular aggregates.

RLS has been effectively used to investigate aggregation phenomena in derivatives of 1,3,4-thiadiazole sid.ir. In these studies, the appearance of RLS bands was directly correlated with the formation of chromophore aggregates, particularly under specific pH conditions . This technique is valuable for confirming that observed changes in fluorescence or absorption spectra are due to intermolecular interactions and aggregate formation rather than solely intramolecular processes.

While no specific RLS studies have been reported for this compound, the technique remains a powerful tool that could be applied to investigate its tendency to form aggregates in various solvent systems. Such a study would be crucial to fully understand its solution-state behavior and its interactions with other molecules.

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases reveals that a definitive single-crystal X-ray diffraction analysis for the specific compound this compound has not been reported. While numerous studies have been conducted on the crystal structures of various thiadiazole isomers and derivatives, detailed crystallographic data, including unit cell parameters, space group, bond lengths, and bond angles for the parent this compound molecule in its solid state, are not available in the current body of scientific literature.

Consequently, data tables detailing its crystal data and structure refinement, atomic coordinates, bond lengths, bond angles, and anisotropic displacement parameters cannot be provided. The elucidation of its precise solid-state molecular geometry and intermolecular packing interactions awaits future crystallographic studies.

Computational and Theoretical Investigations of 5 Methyl 1,2,3 Thiadiazole

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the electronic properties of the 1,2,3-thiadiazole (B1210528) scaffold. While studies focusing exclusively on 5-Methyl-1,2,3-thiadiazole are limited, research on closely related derivatives provides valuable insights into its electronic structure and reactivity.

Theoretical calculations on novel 1,2,4-triazole (B32235) derivatives containing the 4-methyl-1,2,3-thiadiazole (B96444) moiety were carried out at the B3LYP/6-31G(d,p) level. mdpi.com These studies focused on the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining molecular reactivity. mdpi.com

The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For the studied derivatives, the HOMO was found to be primarily located on the 1,2,3-thiadiazole ring, the adjacent 1,2,4-triazole ring, and the thioether group connecting them. mdpi.com In contrast, the LUMO was distributed across the entire molecule, including the 1,2,3-thiadiazole ring, the 1,2,4-triazole ring, the thioether group, and a phenyl ring substituent. mdpi.com This distribution suggests that the 1,2,3-thiadiazole ring is a key participant in the molecule's electronic interactions and chemical reactivity. mdpi.com

The energies of these frontier orbitals are also significant. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Table 1: Frontier Orbital Distribution in a 4-Methyl-1,2,3-thiadiazole Derivative

| Molecular Orbital | Primary Location of Electron Density |

|---|---|

| HOMO | 1,2,3-Thiadiazole ring, 1,2,4-Triazole ring, Thioether group mdpi.com |

| LUMO | 1,2,3-Thiadiazole ring, 1,2,4-Triazole ring, Thioether group, Phenyl ring mdpi.com |

These computational findings indicate that the 1,2,3-thiadiazole ring is an electron-rich moiety that plays a significant role in the molecular orbital landscape, influencing the compound's interactions and reactivity. mdpi.com

Conformational Analysis and Tautomerism Studies

Detailed computational studies on the conformational analysis and tautomerism specifically for this compound are not extensively covered in the available literature. Conformational analysis of substituted 1,2,3-triazoles, which are structurally similar azoles, has been performed using quantum chemical calculations, revealing multiple stable conformers with varying dihedral angles. nih.gov However, direct analogous studies for the this compound are not present in the provided search results.

Similarly, while tautomerism is a known phenomenon in heterocyclic chemistry, for instance in substituted 1,3,4-thiadiazoles where keto-enol or thione-thiol forms can exist, specific theoretical investigations into the potential tautomers of this compound and their relative stabilities have not been detailed in the consulted research. nih.govmdpi.com

Prediction of Chemical Properties and Reaction Pathways

Computational methods and experimental analysis like mass spectrometry can predict the chemical behavior and reaction pathways of 1,2,3-thiadiazoles. A characteristic reaction of this heterocyclic system is the extrusion of molecular nitrogen (N₂), which can be observed during fragmentation in mass spectrometry. mdpi.com This suggests that thermal or photochemical decomposition pathways likely involve the loss of N₂ to form a reactive thiirene (B1235720) intermediate, which can then undergo further reactions.

Studies on the fragmentation of 4,5-functionalized 1,2,3-thiadiazoles using electrospray ionization tandem mass spectrometry (ESI-MS/MS) confirm that the loss of an N₂ molecule is a primary fragmentation process. mdpi.com This behavior is fundamental to the reactivity of the 1,2,3-thiadiazole ring and is a key predicted reaction pathway.

Furthermore, the synthesis of the 1,2,3-thiadiazole ring itself provides insight into reaction pathways. The Hurd-Mori reaction is a classic method, but more recent, metal-free approaches have been developed. One such pathway involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.org This highlights a key reaction pathway for the formation of the 1,2,3-thiadiazole core from readily available starting materials. organic-chemistry.org

Table 2: Predicted Reaction Pathways for 1,2,3-Thiadiazoles

| Reaction Type | Description | Key Intermediates/Products |

|---|---|---|

| Decomposition | Extrusion of molecular nitrogen upon thermal or photochemical induction. mdpi.com | Thiirene intermediate |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are typically applied to larger systems, such as proteins or polymers, to study their dynamic behavior over time. The application of MD simulations to a small molecule like this compound by itself is not common. While MD simulations have been performed on systems containing other thiadiazole isomers, such as 1,3,4-thiadiazole (B1197879) derivatives acting as enzyme inhibitors, no specific studies involving MD simulations of larger systems incorporating this compound were found in the searched literature. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Biological Applications

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their activity or properties. The user's request specifies a focus on non-biological applications.

The available research literature prominently features QSAR studies of thiadiazole derivatives for various biological activities, such as anticancer and antiviral applications. ymerdigital.comnih.govresearchgate.net However, specific QSAR or QSPR studies focusing on the non-biological applications (e.g., material properties, corrosion inhibition, spectral properties) of this compound or the broader class of 1,2,3-thiadiazoles were not identified in the provided search results. While QSPR studies have been conducted for other isomers like 1,2,5-thiadiazoles to predict spectral properties, similar work on the 1,2,3-thiadiazole scaffold is not apparent. doi.org

Applications of 5 Methyl 1,2,3 Thiadiazole and Its Derivatives Non Prohibited Fields

Agrochemical Applications

The 1,2,3-thiadiazole (B1210528) moiety is a key component in the development of modern agrochemicals due to its diverse biological activities. nih.govacs.org Researchers have successfully synthesized and tested numerous derivatives, demonstrating their potential as effective agents for crop protection and enhancement.

Derivatives of 1,2,3-thiadiazole have shown considerable promise as fungicides for controlling a wide range of plant pathogens. nih.gov The introduction of a 1,2,3-thiadiazole ring into other fungicidally active molecules, such as strobilurins, has been shown to significantly enhance their efficacy. acs.orgnih.gov

A series of novel N-acyl-N-arylalanines incorporating a 1,2,3-thiadiazol-5-ylcarbonyl fragment have been synthesized and evaluated for their fungicidal properties. nih.gov Similarly, the combination of 1,2,3-thiadiazole with a 1,3,4-thiadiazole (B1197879) ring has resulted in compounds with notable antifungal activity. ingentaconnect.com For instance, certain 4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide derivatives have exhibited good activity against Cercospora arachidicola. ingentaconnect.com

Research has also explored the development of 1,2,3-thiadiazole-based strobilurins. One particular compound, Compound 8a , demonstrated excellent activity against several economically important fungal pathogens. nih.gov

| Compound | Target Fungi | EC50 (μg/mL) |

| Compound 8a | Gibberella zeae | 2.68 nih.gov |

| Sclerotinia sclerotiorum | 0.44 nih.gov | |

| Rhizoctonia cerealis | 0.01 nih.gov | |

| Enestroburin | Rhizoctonia cerealis | 0.06 nih.gov |

| Kresoxim-methyl | Rhizoctonia cerealis | 15.12 nih.gov |

| Azoxystrobin (B1666510) | Rhizoctonia cerealis | 0.88 nih.gov |

In field trials, Compound 8a showed comparable or even better fungicidal efficacy against Sphaerotheca fuliginea and Pseudoperonspera cubensis on cucumbers when compared to commercial fungicides like azoxystrobin and trifloxystrobin (B1683241) at the same application rates. nih.gov

Furthermore, some 1,3,4-thiadiazole derivatives have been investigated for their herbicidal properties. acs.org

Thiadiazole derivatives have emerged as a significant class of compounds capable of modulating plant growth and activating their defense mechanisms. mdpi.comnih.gov Plant activators are a novel category of agrochemicals that induce systemic acquired resistance (SAR) in plants, providing broad-spectrum protection against various diseases without directly acting on the pathogens. nih.govacs.orgacs.org

A notable example is the commercial plant activator S-methyl benzo acs.orgnih.govacs.orgthiadiazole-7-carbothioate (BTH), which activates the SAR pathway downstream of salicylic (B10762653) acid. acs.orgacs.org Inspired by the success of BTH, researchers have synthesized a series of benzo-1,2,3-thiadiazole-7-carboxylate derivatives. nih.govacs.orgacs.org

Among these, fluoro-containing compounds, specifically Compound 3d and Compound 3e , displayed excellent SAR-inducing activity against cucumber powdery mildew (Erysiphe cichoracearum) and anthracnose (Colletotrichum lagenarium). nih.govacs.orgacs.org Field tests confirmed that these compounds were more potent than BTH in protecting against these pathogens. nih.govacs.orgacs.org

| Compound | Pathogen | Efficacy |

| Compound 3d | Erysiphe cichoracearum | More potent than BTH nih.govacs.orgacs.org |

| Compound 3e | Colletotrichum lagenarium | More potent than BTH nih.govacs.orgacs.org |

Additionally, certain 1,3,4-thiadiazole derivatives have been shown to act as plant growth stimulators, with some compounds demonstrating a significant increase in plant growth compared to controls. mdpi.com Copper complexes of 1,3,4-thiadiazole derivatives have also been found to modulate antioxidant defense responses and induce resistance in tomato plants against fungal and bacterial diseases. nih.gov

The 1,2,3-thiadiazole ring is a recognized active substructure in the development of novel pesticides. nih.gov Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their insecticidal activity against significant agricultural pests like Spodoptera littoralis. researchgate.netacs.org

In one study, novel N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives were developed with the aim of creating insecticides with low toxicity and a favorable environmental profile. researchgate.net Another study focused on 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide derivatives as insect growth regulator analogues. acs.org

The results of these studies indicated that some of the synthesized compounds exhibited significant insecticidal bioactivity. For instance, Compound 7 from the N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide series showed the highest insecticidal activity with a low LC50 value. researchgate.net Similarly, Compound 3 and Compound 5 from the 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide series also demonstrated potent insecticidal effects. acs.org

| Compound Series | Target Pest | Most Active Compounds | LC50 (mg/L) |

| N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamides | Spodoptera littoralis | Compound 7 | 1.97 researchgate.net |

| 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamides | Spodoptera littoralis | Compound 3 | 6.42 acs.org |

| Compound 5 | 6.90 acs.org |

Furthermore, research has explored the aphicidal activity of 1,2,3-thiadiazole carboxamide analogues, with some compounds showing significantly higher activity than the natural compound (E)-ß-farnesene. mdpi.comencyclopedia.pub

Applications in Materials Science

Thiadiazole-based compounds possess unique optical and electronic properties that make them attractive for applications in materials science. researchgate.net The presence of heteroatoms and conjugated π systems allows for the development of materials with potential uses in electronics and data storage. researchgate.net

Thiadiazole derivatives are valuable building blocks for the synthesis of high-performance donor-acceptor (D-A) polymers used in organic electronics. rsc.org These polymers have shown promise in applications such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.org

The incorporation of an electron-accepting thiadiazole moiety into a polythiophene backbone has been shown to enhance the performance of polymer solar cells. acs.org For example, a π-conjugated polymer, P2 , containing a 1,3,4-thiadiazole unit, exhibited a higher field-effect transistor mobility and power conversion efficiency compared to the parent polymer without the thiadiazole unit. acs.org

| Polymer | FET Mobility (cm²/V·s) | Power Conversion Efficiency (%) |

| P2 (with thiadiazole) | 8.81 × 10⁻² acs.org | 3.04 acs.org |

| Parent PDHBT (without thiadiazole) | 2.10 × 10⁻⁴ acs.org | 1.91 acs.org |

The introduction of the thiadiazole unit lowers the highest occupied molecular orbital (HOMO) energy levels, leading to higher open-circuit voltages in solar cells. acs.org Additionally, the thiadiazole ring contributes to a more orderly molecular packing structure, which improves charge carrier mobility. acs.org Thiadiazole derivatives have also been investigated for their nonlinear optical properties, which are crucial for applications in optoelectronics and optical limiting devices. ias.ac.in

A composite material containing 2-Amino-5-methyl-1,3,4-thiadiazole (B108200) has been successfully used to fabricate a multifunctional resistive switching memory device. researchgate.net This device, with a simple sandwich structure of Al/Poly(4-vinylphenol) (PVP)+2-Amino-5-methyl-1,3,4-thiadiazole/Al, exhibited both write-once-read-many (WORM) and rewritable memory behaviors. researchgate.net

The device demonstrated tristable conductivity states, corresponding to "0", "1", and "2", making it a potential candidate for ternary data storage applications. researchgate.net The ON/OFF ratio for the rewritable and WORM memory modes was found to be 10⁴ and 80, respectively. researchgate.net These conductance states proved to be stable under constant voltage retention and endurance tests, indicating reliable operation. researchgate.net

Ligands for Metal Complexes and Coordination Chemistry

Thiadiazole compounds, including derivatives of 5-Methyl-1,2,3-thiadiazole, are recognized for their role as versatile ligands in coordination chemistry. isres.orgresearchgate.netresearchgate.netulisboa.pt The presence of nitrogen and sulfur heteroatoms in the thiadiazole ring provides multiple coordination sites, enabling these molecules to form stable complexes with various transition metals. researchgate.net These metal complexes are of significant interest due to their diverse applications in catalysis, materials science, and biological systems.

Research has demonstrated the synthesis of novel metal complexes using ligands derived from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide. researchgate.netgrowingscience.combohrium.comgrowingscience.com In these instances, the thiadiazole derivative acts as a ligand, coordinating with transition metal ions to form well-defined complex structures. Spectroscopic techniques such as IR, 1H-NMR, and C13-NMR, along with elemental analysis, are employed to characterize these complexes and elucidate the coordination mode of the ligand. growingscience.combohrium.comgrowingscience.com

Furthermore, derivatives combining 1,3,4-thiadiazole and 1,3-thiazole moieties have been synthesized and proposed as potential chelating ligands. nih.gov The structural arrangement of these molecules allows them to bind to a metal ion at multiple points, forming a stable chelate ring. The study of such metal complexes contributes to a deeper understanding of the coordination behavior of thiadiazole-based ligands and opens avenues for the design of new materials with specific properties.

Table 1: Examples of Metal Complexes with Thiadiazole-Derived Ligands

| Ligand Derivative | Metal Ions | Characterization Methods | Potential Application |

| (E)-N'-(2-hydroxy-5-methoxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide | Co(II), Ni(II), Cu(II), Zn(II) | IR, 1H-NMR, C13-NMR, TGA-DTA, Elemental Analysis | Antimicrobial screening researchgate.netbohrium.comgrowingscience.com |

| 2-{[2-(5-Methylethiazolyl) azo]}-5,6-dimethylbenzimidazole | Co(III), Ni(II), Cu(II) | Atomic absorption, Molar conductivity, Magnetic susceptibility, 1H NMR, 13C NMR, FTIR, UV-Vis, Mass spectrometry, XRD, TGA/DTG, FE-SEM | Antibacterial and anticancer activity kashanu.ac.ir |

| 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole | Not specified | X-ray diffraction | Potential as a chelating ligand nih.gov |

Components of Azo Dyes and Pigments

Thiadiazole derivatives are important precursors in the synthesis of azo dyes and pigments. nih.gov Azo dyes, characterized by the presence of the azo group (-N=N-), constitute the largest and most versatile class of synthetic organic dyes. kashanu.ac.irunb.ca The incorporation of a thiadiazole ring into the dye structure can enhance properties such as color fastness, thermal stability, and affinity for certain fibers.

The synthesis of these dyes typically involves the diazotization of an amino-substituted thiadiazole, followed by a coupling reaction with a suitable coupling component, such as an aromatic amine or a phenol. nih.govunb.ca For example, novel monoazo disperse dyes have been synthesized from 5-acetyl-2-amino-4-methylthiazole, a related heterocyclic compound. researchgate.net Similarly, new series of acid dyes have been prepared from N⁴-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine, which was diazotized and coupled with various naphthalene-based couplers. researchgate.netresearchgate.net

The resulting thiadiazole-based azo dyes exhibit a wide range of colors, from bright yellow to maroon, and often show good dyeing performance on fabrics like cellulose (B213188) triacetate and nylon. researchgate.netresearchgate.netresearchgate.net Their spectral properties and fastness to light, washing, and sublimation are key characteristics that determine their suitability for various applications in the textile and pigment industries.

Table 2: Examples of Azo Dyes Derived from Thiadiazole Scaffolds

| Diazo Component | Coupling Component | Dye Class | Fabric Application | Observed Colors |

| 2-Amino-5-aryl-1,3,4-thiadiazoles | Aniline, N,N-dimethylaniline, Phenol | Azo dyes | Not specified | Not specified nih.gov |

| 5-Acetyl-2-amino-4-methylthiazole | N-alkyl derivatives of aniline | Disperse dyes | Cellulose triacetate | Bright yellow to maroon researchgate.net |

| N⁴-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine | Naphthalene acid couplers | Acid dyes | Nylon | Not specified researchgate.netresearchgate.net |

Lubricant Additives

Derivatives of thiadiazoles, particularly those containing mercapto groups, have been investigated and utilized as multifunctional additives in lubricants. google.comlube-media.com These compounds can act as anti-wear agents, extreme pressure additives, antioxidants, and corrosion inhibitors, making them valuable components in the formulation of lubricating oils and greases. google.comlube-media.com

For instance, derivatives of 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD) have shown excellent performance in improving the tribological properties of lubricants. lube-media.comresearchgate.net These additives function by forming a protective film on metal surfaces, which prevents direct metal-to-metal contact under high load and temperature conditions, thereby reducing friction and wear. researchgate.net The presence of sulfur and nitrogen atoms in the thiadiazole ring is believed to contribute to the formation of this durable boundary film. researchgate.net

Research has focused on synthesizing novel thiadiazole derivatives to enhance their performance and environmental friendliness. Ashless thiadiazole derivatives are being explored as potential replacements for traditional additives like zinc dialkyldithiophosphate (ZDDP), which can have negative environmental impacts. researchgate.net The comprehensive performance of these additives, including their anti-oxidation, anti-wear, extreme pressure, and anti-corrosion properties, is evaluated through various standardized tests. researchgate.net

Organic Semiconductors

Thiadiazole-containing molecules have emerged as important building blocks in the design and synthesis of organic semiconductors. nih.gov These materials are utilized in a variety of electronic applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). The thiadiazole unit, often acting as an electron-accepting moiety, can be incorporated into donor-acceptor (D-A) type structures to tune the electronic and optical properties of the resulting semiconductor.

For example, benzo[c] kashanu.ac.irresearchgate.netmdpi.comthiadiazole is a commonly used acceptor unit in the synthesis of p-type donor-acceptor semiconducting small molecules and polymers. acs.org By combining this acceptor with various donor units, researchers can modulate the backbone curvature and intermolecular packing of the organic semiconductor, which in turn influences its charge carrier mobility. acs.org

The synthesis of these materials often involves palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to connect the thiadiazole-based building blocks with other aromatic or heteroaromatic units. nih.govacs.org Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to predict the electronic properties, including the HOMO and LUMO energy levels, of the designed molecules, guiding the synthesis of new materials with improved performance. rsc.org

As Chemical Intermediates and Building Blocks in Organic Synthesis

The 1,2,3-thiadiazole ring is a valuable synthon in organic chemistry, serving as a precursor to various reactive intermediates and as a building block for the construction of more complex molecular architectures. mdpi.com

Precursors to Thioketenes, Thiirenes, and Alkynes